Sub-Nanomolar SYK Enzymatic Potency of 1251584-25-4 vs. Fostamatinib (R406)
In a microfluidic mobility shift assay using 5-Fluo-Ahx-GAPDYENLQELNKK-Amid as substrate in the presence of ATP, CAS 1251584-25-4 inhibited human SYK with an IC50 of 0.800 nM [1]. This represents a >50-fold improvement in potency compared to the active metabolite of fostamatinib (R406), which exhibits a reported SYK IC50 of approximately 41 nM under comparable enzymatic conditions [2]. The sub-nanomolar potency places 1251584-25-4 among the most potent SYK inhibitors reported in the patent and primary literature.
| Evidence Dimension | SYK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.800 nM |
| Comparator Or Baseline | Fostamatinib active metabolite R406: IC50 ≈ 41 nM |
| Quantified Difference | Approximately 51-fold more potent (0.800 nM vs. 41 nM) |
| Conditions | Microfluidic mobility shift assay; human SYK; 5-Fluo-Ahx-GAPDYENLQELNKK-Amid substrate; ATP present |
Why This Matters
Sub-nanomolar enzymatic potency enables lower compound usage per assay, reducing procurement volume requirements and cost per data point in high-throughput screening campaigns.
- [1] BindingDB Entry BDBM50076185 (CHEMBL3416026). Affinity Data: IC50 = 0.800 nM (Inhibition of human SYK by microfluidic mobility shift assay). View Source
- [2] Braselmann S, Taylor V, Zhao H, et al. R406, an orally available spleen tyrosine kinase inhibitor blocks Fc receptor signaling and reduces immune complex-mediated inflammation. J Pharmacol Exp Ther. 2006;319(3):998-1008. doi:10.1124/jpet.106.109058. View Source
